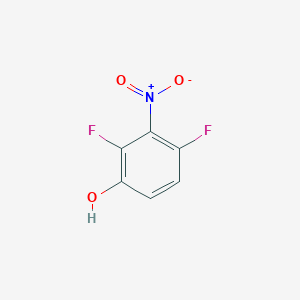

2,4-Difluoro-3-nitrophenol

Description

2,4-Difluoro-3-nitrophenol is a fluorinated nitrophenol derivative characterized by a hydroxyl group, two fluorine substituents at the 2- and 4-positions, and a nitro group at the 3-position of the benzene ring.

Properties

IUPAC Name |

2,4-difluoro-3-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO3/c7-3-1-2-4(10)5(8)6(3)9(11)12/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACXTMZHFZAVOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-nitrophenol typically involves the nitration of 2,4-difluorophenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction can be represented as follows:

C6H3F2OH+HNO3→C6H3F2NO3+H2O

Industrial Production Methods: In an industrial setting, the production of 2,4-Difluoro-3-nitrophenol may involve continuous flow reactors to ensure better control over reaction parameters and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The phenolic group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Tin and hydrochloric acid, catalytic hydrogenation.

Substitution: Amines, thiols, under basic or acidic conditions.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 2,4-Difluoro-3-aminophenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Oxidation: Quinone derivatives.

Scientific Research Applications

Organic Synthesis

2,4-Difluoro-3-nitrophenol serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that produce more complex molecules. For instance, it can be used in the development of pharmaceuticals and agrochemicals, where specific functional groups are required for biological activity .

Inhibitors in Biochemical Research

Research has demonstrated that 2,4-Difluoro-3-nitrophenol can act as a selective inhibitor for certain enzymes, such as carboxylesterases. These enzymes play crucial roles in drug metabolism, making inhibitors valuable for pharmacological studies . The compound's ability to selectively inhibit specific enzyme activities can assist in understanding metabolic pathways and developing targeted therapies.

Environmental Studies

The compound has been studied for its potential use in environmental applications, particularly in assessing the effects of fluorinated compounds on ecosystems. Its stability and reactivity make it suitable for investigations into the fate of pollutants in aquatic environments . Studies have shown that similar nitrophenols can affect aquatic life, thereby providing insights into environmental toxicity and the need for regulatory measures.

Case Study 1: Pharmaceutical Development

A recent study explored the use of 2,4-Difluoro-3-nitrophenol as a precursor in synthesizing novel anti-cancer agents. The research focused on modifying the compound's structure to enhance its efficacy against specific cancer cell lines. Results indicated that derivatives of 2,4-Difluoro-3-nitrophenol exhibited improved biological activity compared to traditional compounds .

Case Study 2: Agricultural Chemistry

In agricultural chemistry, 2,4-Difluoro-3-nitrophenol has been investigated as a potential herbicide. Laboratory studies demonstrated its effectiveness in inhibiting weed growth while minimizing harm to crop species. This dual functionality highlights the compound's potential role in sustainable agriculture practices .

Data Tables

| Application Area | Specific Use | Findings/Remarks |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Critical for synthesizing complex organic molecules |

| Biochemical Research | Enzyme inhibitor | Selectively inhibits carboxylesterases |

| Environmental Studies | Pollutant assessment | Stability aids in studying ecological impacts |

| Agricultural Chemistry | Potential herbicide | Effective against weeds with low crop toxicity |

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-nitrophenol largely depends on its functional groups. The nitro group is an electron-withdrawing group, which can influence the reactivity of the phenolic hydroxyl group. This can affect the compound’s interaction with enzymes and other biological molecules, potentially inhibiting enzyme activity by altering the electronic environment of the active site.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,4-Difluoro-3-nitrophenol with structurally related compounds derived from the evidence:

Key Observations:

- Electron-Withdrawing Effects: The dual fluorine substituents in 2,4-Difluoro-3-nitrophenol amplify the electron-withdrawing influence of the nitro group, likely resulting in a lower pKa (higher acidity) compared to 4-Nitrophenol (pKa ~7.1) .

- Functional Groups: Replacement of the hydroxyl group with a methanol moiety, as in (2-Fluoro-5-nitrophenyl)methanol, reduces hydrogen-bonding capacity and alters solubility in polar solvents .

Physicochemical Properties (Inferred)

- Acidity: Fluorine’s inductive effect stabilizes the phenoxide ion, suggesting greater acidity than 4-Nitrophenol.

- Solubility: The hydrophobic fluorine atoms may reduce water solubility compared to non-fluorinated nitrophenols but improve organic solvent compatibility.

- Thermal Stability : Nitro and fluorine groups typically increase thermal stability, though decomposition pathways depend on substituent positions.

Biological Activity

2,4-Difluoro-3-nitrophenol (DFNP) is an aromatic compound characterized by the presence of two fluorine atoms and a nitro group on a phenolic ring. This unique structure imparts significant biological activity, making DFNP a subject of interest in various fields, including pharmacology and environmental science. The compound's biological effects are primarily attributed to its ability to interact with enzymes and other biological molecules.

The biological activity of DFNP is largely influenced by its functional groups:

- Nitro Group : Acts as an electron-withdrawing group, enhancing the reactivity of the phenolic hydroxyl group. This alteration can affect enzyme interactions and may lead to inhibition of enzyme activity by modifying the electronic environment at the active site.

- Fluorine Atoms : These atoms can influence the compound's lipophilicity and binding affinity to biological targets, potentially enhancing its pharmacological properties .

Biological Activities

Research indicates that DFNP exhibits a range of biological activities:

- Enzyme Inhibition : DFNP has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its structure allows it to serve as a model compound for investigating interactions with various enzymes.

- Antimicrobial Properties : Preliminary studies suggest that DFNP might possess antimicrobial activity, although specific data on its efficacy against various pathogens is limited and requires further exploration.

- Pharmacological Applications : The compound is being investigated for potential use in drug development, particularly in creating new antimicrobial agents.

Table 1: Summary of Biological Activities and Mechanisms

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Enzyme Inhibition | Alters electronic environment at active sites | , |

| Antimicrobial Activity | Potential interaction with microbial targets | |

| Pharmacological Potential | Investigated as a scaffold for drug development |

Case Studies

- Enzyme Interaction Studies : A study focused on the inhibition of alkaline phosphatase (AP) demonstrated that DFNP could modify enzyme activity through its structural components. The presence of the nitro group was crucial in altering the enzyme's reactivity, showcasing DFNP's potential as an inhibitor in biochemical assays .

- Antimicrobial Screening : Although direct studies on DFNP's antimicrobial effects are sparse, related compounds with similar structures have shown promising results against Mycobacterium tuberculosis. This suggests that DFNP may warrant further investigation as a potential antitubercular agent .

Research Findings

Recent findings highlight the need for more comprehensive studies on DFNP's biological activity. While initial results indicate potential enzyme inhibition and antimicrobial properties, further research is required to elucidate its full pharmacological profile.

Table 2: Comparative Analysis of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.